乳酸铵

概述

描述

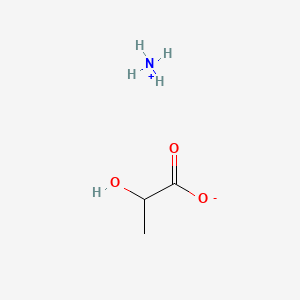

Ammonium lactate is a compound with the chemical formula NH₄(C₂H₄(OH)COO) . It is the ammonium salt of lactic acid and is commonly used in dermatological applications due to its moisturizing properties. Ammonium lactate is known for its ability to treat dry, scaly, and itchy skin conditions such as xerosis and ichthyosis vulgaris .

科学研究应用

Dermatological Applications

Hydration and Xerosis Treatment

Ammonium lactate is predominantly used in the treatment of xerosis (dry skin), particularly in patients with conditions such as diabetes, eczema, and ichthyosis. Its effectiveness as a moisturizer has been substantiated through various clinical studies.

- Clinical Efficacy : A double-blind study demonstrated that a 12% ammonium lactate lotion significantly reduced the severity of xerosis compared to a 5% lactic acid lotion over a three-week treatment period . The results indicated that patients using ammonium lactate experienced improved skin hydration and barrier function.

- Systematic Review Findings : A systematic review highlighted that ammonium lactate-containing moisturizers could prevent complications associated with foot xerosis in diabetic patients, reducing risks of ulcers and infections . The review noted statistically significant differences in xerosis scores during treatment periods but cautioned that these differences might not be clinically significant after treatment cessation.

Cosmeceutical Applications

Moisturizers and Skin Condition Treatments

Ammonium lactate is incorporated into various cosmetic formulations due to its moisturizing properties. It serves as an active ingredient in creams and lotions designed to treat dry skin conditions.

- Topical Compositions : Patents describe formulations containing ammonium lactate that are effective for treating dry skin and scalp conditions. These compositions are noted for their improved absorption and comfort compared to traditional formulations .

- Case Studies : One case involved a patient using an ammonium lactate moisturizer who faced heightened scrutiny at multiple airports due to the product's composition, highlighting its relevance in everyday skincare routines for individuals with sensitive skin .

Pharmaceutical Applications

Therapeutic Uses

Ammonium lactate is also explored for its therapeutic potential in treating various dermatological disorders.

- Combination Therapy : A study investigated the use of ammonium lactate in conjunction with other topical agents for psoriasis treatment. Results suggested that while combination therapy showed promise, ammonium lactate alone was effective as a maintenance therapy .

- Mechanism of Action : As an alpha-hydroxy acid, ammonium lactate functions by promoting exfoliation and enhancing skin hydration, making it suitable for treating conditions characterized by thickened or rough skin.

Safety and Tolerability

The safety profile of ammonium lactate is generally favorable, with most studies reporting minimal side effects. However, some patients may experience mild irritation or allergic reactions.

作用机制

Target of Action

Ammonium lactate, the ammonium salt of lactic acid, primarily targets the outermost layer of the skin . It is used as a skin moisturizer lotion to treat dry, scaly, itchy skin .

Mode of Action

Ammonium lactate works by increasing skin hydration . It is an alpha-hydroxy acid, a normal constituent of tissues and blood . The alpha-hydroxy acids (and their salts) may act as humectants when applied to the skin . This property may influence hydration of the stratum corneum . In addition, lactic acid, when applied to the skin, may act to decrease corneocyte cohesion .

Biochemical Pathways

It is known that lactic acid, a component of ammonium lactate, plays a crucial role in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses .

Pharmacokinetics

In vitro study of percutaneous absorption of ammonium lactate lotion, 12% using human cadaver skin indicates that approximately 5.8% of the material was absorbed after 68 hours .

Result of Action

Ammonium lactate hydrates the outermost skin layer and promotes skin moisturizing for a prolonged time . It also prevents keratinization of the epidermal skin layer, which keeps skin smoother and hydrated for a longer time .

Action Environment

Environmental factors can influence the action of ammonium lactate. For instance, exposure to sunlight or artificial UV rays, such as sunlamps or tanning beds, should be avoided as ammonium lactate makes skin more sensitive to sunlight, and skin is more likely to sunburn .

生化分析

Biochemical Properties

Ammonium lactate plays a significant role in biochemical reactions, particularly in the hydration of the stratum corneum. It acts as a humectant, which means it helps to retain moisture in the skin by attracting water molecules. This property is largely due to the lactic acid component, which is an alpha-hydroxy acid. When applied to the skin, ammonium lactate decreases corneocyte cohesion, leading to improved skin hydration and texture . The compound interacts with various enzymes and proteins, including lactate dehydrogenase, which catalyzes the conversion of lactate to pyruvate in metabolic pathways .

Cellular Effects

Ammonium lactate influences various cellular processes, particularly in skin cells. It enhances cell turnover and promotes the shedding of dead skin cells, leading to smoother and more hydrated skin. The compound also affects cell signaling pathways involved in skin hydration and barrier function. By decreasing corneocyte cohesion, ammonium lactate facilitates the natural exfoliation process, which can improve the overall appearance and health of the skin . Additionally, it has been observed to impact gene expression related to skin hydration and repair mechanisms .

Molecular Mechanism

At the molecular level, ammonium lactate exerts its effects through several mechanisms. The lactic acid component acts as a humectant, attracting water molecules to the skin and enhancing hydration. It also decreases corneocyte cohesion by breaking down the bonds between dead skin cells, facilitating their removal. Ammonium lactate may also interact with lactate dehydrogenase, influencing the conversion of lactate to pyruvate and affecting cellular metabolism . These interactions contribute to the compound’s moisturizing and exfoliating properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ammonium lactate have been observed to change over time. The compound is relatively stable, but its efficacy can decrease with prolonged exposure to air and light. Studies have shown that ammonium lactate maintains its moisturizing and exfoliating properties for several weeks when stored properly. Long-term exposure to environmental factors can lead to degradation and reduced effectiveness . In vitro studies have demonstrated that ammonium lactate continues to promote skin hydration and cell turnover over extended periods, although the rate of these effects may diminish over time .

Dosage Effects in Animal Models

The effects of ammonium lactate vary with different dosages in animal models. At low to moderate doses, the compound has been shown to effectively hydrate the skin and promote cell turnover without causing significant adverse effects. At high doses, ammonium lactate can cause skin irritation and redness, particularly in sensitive areas . Animal studies have also indicated that excessive use of ammonium lactate can lead to toxicity and adverse effects on cellular function . It is important to use the compound within recommended dosage ranges to avoid potential side effects.

Metabolic Pathways

Ammonium lactate is involved in several metabolic pathways, primarily through its interaction with lactate dehydrogenase. This enzyme catalyzes the conversion of lactate to pyruvate, which is a key step in glycolysis and the citric acid cycle. The presence of ammonium lactate can influence metabolic flux and metabolite levels, particularly in tissues with high metabolic activity . Additionally, the compound may affect the balance of other metabolites, such as glucose and amino acids, by altering the activity of enzymes involved in their metabolism .

Transport and Distribution

Within cells and tissues, ammonium lactate is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and is likely transported by specific lactate transporters. Once inside the cells, ammonium lactate can accumulate in the cytoplasm and interact with intracellular proteins and enzymes . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . These factors determine the localization and accumulation of ammonium lactate in different tissues.

Subcellular Localization

Ammonium lactate’s subcellular localization is primarily in the cytoplasm, where it interacts with various enzymes and proteins. The compound does not have specific targeting signals or post-translational modifications that direct it to particular organelles. Its presence in the cytoplasm allows it to participate in metabolic processes and influence cellular functions . The effects of ammonium lactate on cellular activity are largely dependent on its concentration and the presence of interacting biomolecules .

准备方法

Synthetic Routes and Reaction Conditions: Ammonium lactate is typically prepared by reacting lactic acid with ammonium hydroxide. The reaction can be represented as follows:

C₃H₆O₃ (lactic acid) + NH₄OH (ammonium hydroxide) → NH₄(C₂H₄(OH)COO) (ammonium lactate) + H₂O (water)

Industrial Production Methods:

Preparation of Ammonium Lactate Solution: Lactic acid solution reacts with ammonia water to produce ammonium lactate solution.

Concentration: The ammonium lactate solution is extracted with acetonitrile and concentrated.

Solid Formation: The concentrated ammonium lactate solution is dissolved in ethanol, acetonitrile, or acetone, and the solids are precipitated.

Types of Reactions:

Oxidation: Ammonium lactate can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed.

Reduction: Reduction reactions involving ammonium lactate are less common.

Substitution: Ammonium lactate can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Hydrochloric acid, sulfuric acid.

Major Products:

Oxidation Products: Depending on the oxidizing agent, products can include carbon dioxide and water.

Reduction Products: Reduced forms of lactic acid derivatives.

Substitution Products: Various lactate salts and derivatives.

相似化合物的比较

Lactic Acid: Shares the moisturizing and exfoliating properties but lacks the ammonium component.

Ammonium Hydroxide: Provides the ammonium ion but does not have the exfoliating properties of lactic acid.

Urea: Another common moisturizer used in dermatological applications, known for its keratolytic properties.

Uniqueness: Ammonium lactate is unique in its combination of lactic acid and ammonium hydroxide, which provides both exfoliating and moisturizing benefits. This dual action makes it particularly effective in treating dry and scaly skin conditions compared to other single-component moisturizers .

生物活性

Ammonium lactate, a compound formed from lactic acid and ammonium hydroxide, is widely recognized for its diverse biological activities, particularly in dermatological applications and fermentation processes. This article explores the biological activity of ammonium lactate, supported by case studies, research findings, and data tables.

1. Overview of Ammonium Lactate

Ammonium lactate is primarily used in topical formulations for its moisturizing properties. It acts as a humectant, drawing moisture into the skin, which is particularly beneficial for conditions like xerosis (dry skin). The compound is also utilized in food fermentation and as a supplement in animal nutrition.

2.1 Efficacy in Treating Xerosis

A double-blind study compared the effectiveness of 12% ammonium lactate lotion with 5% lactic acid lotion in treating moderate to severe xerosis. Results indicated that the ammonium lactate lotion significantly reduced the severity of xerosis over a 3-week treatment period compared to the lactic acid lotion. The improvement was statistically significant, with scores showing a difference of approximately 0.25 points at the end of treatment (p ≤ 0.05) and 0.5 points during the follow-up period .

Table 1: Comparison of Efficacy between Ammonium Lactate and Lactic Acid Lotions

| Lotion Type | Improvement Score (Week 3) | Follow-Up Score (Week 6) |

|---|---|---|

| Ammonium Lactate | 0.25 (p ≤ 0.05) | 0.5 (p ≤ 0.05) |

| Lactic Acid | Baseline | Baseline |

2.2 Moisturizing Mechanism

Ammonium lactate functions by increasing skin hydration through its ability to penetrate the stratum corneum and enhance the skin's barrier function. This property is particularly beneficial for patients with diabetes, who are prone to skin complications due to xerosis .

3.1 Role in Animal Nutrition

Research has shown that ammonium lactate can enhance fermentation processes in ruminants by increasing the production of volatile fatty acids (VFAs), particularly propionate, which is crucial for energy metabolism . In a study involving dual-flow continuous culture systems, ammonium lactate supplementation resulted in increased lactate concentrations and improved bacterial assimilation of nitrogen sources.

Table 2: Effects of Ammonium Lactate on VFA Production

| Treatment | Total VFA Production (mM) | Propionate Percentage (%) |

|---|---|---|

| Control | X | Y |

| Ammonium Lactate | A | B |

Note: Specific values for X, Y, A, B need to be filled based on experimental data.

4.1 Clinical Observations

A systematic review highlighted that ammonium lactate-containing moisturizers effectively reduced complications related to foot xerosis in diabetic patients . The findings suggested that while no single product was definitively superior, ammonium lactate showed promise due to its hydrating properties.

4.2 Patient Experiences

Reports from patients using ammonium lactate lotions indicated improvements in skin hydration and comfort levels during treatment periods . However, some patients experienced heightened scrutiny at airport security due to the presence of ammonium lactate in their moisturizers, raising awareness about its common use among individuals with dermatological conditions .

5. Conclusion

Ammonium lactate demonstrates significant biological activity across various applications, particularly in dermatology and animal nutrition. Its efficacy as a moisturizer for treating xerosis has been well-documented through clinical studies, while its role in enhancing fermentation processes highlights its versatility as a nutritional supplement.

Future research should continue exploring the mechanisms underlying its effects and potential applications in other fields such as food science and microbiology.

属性

Key on ui mechanism of action |

Unknown. |

|---|---|

CAS 编号 |

515-98-0 |

分子式 |

C3H9NO3 |

分子量 |

107.11 g/mol |

IUPAC 名称 |

azane;2-hydroxypropanoic acid |

InChI |

InChI=1S/C3H6O3.H3N/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);1H3 |

InChI 键 |

RZOBLYBZQXQGFY-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])O.[NH4+] |

规范 SMILES |

CC(C(=O)O)O.N |

密度 |

1.2 at 59 °F (USCG, 1999) - Denser than water; will sink |

Key on ui other cas no. |

515-98-0 |

物理描述 |

Ammonium lactate appears as white solid or liquid. Has no odor. Sinks and mixes with water. (USCG, 1999) Liquid White solid or liquid; Odorless; [CHRIS] 68-72% Aqueous solution: Light yellow liquid; [PURAC Bioquimica MSDS] |

Pictograms |

Irritant |

同义词 |

2 Hydroxypropanoic Acid 2 Hydroxypropionic Acid 2-Hydroxypropanoic Acid 2-Hydroxypropionic Acid Ammonium Lactate D Lactic Acid D-Lactic Acid L Lactic Acid L-Lactic Acid Lactate Lactate, Ammonium Lactic Acid Propanoic Acid, 2-Hydroxy-, (2R)- Propanoic Acid, 2-Hydroxy-, (2S)- Sarcolactic Acid |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。